

# Spectroscopic Characterization of Anisoïn: A Technical Guide

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## Compound of Interest

Compound Name: Anisoïn

Cat. No.: B085897

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## Introduction

**Anisoïn**, with the IUPAC name 2-hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one, is an organic compound of interest in various chemical syntheses.[1][2] Its molecular formula is  $C_{16}H_{16}O_4$  and it has a molecular weight of 272.30 g/mol.[1] A thorough spectroscopic analysis is crucial for its unequivocal identification and the determination of its structural features. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of **anisoïn**, intended for researchers and professionals in the field of drug development and chemical sciences.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **anisoïn**, both  $^1H$  and  $^{13}C$  NMR spectra are essential for its characterization.

### $^1H$ NMR Data

The  $^1H$  NMR spectrum of **anisoïn** provides information about the different types of protons and their chemical environments within the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d ( $CDCl_3$ ).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not explicitly available in search results	Aromatic Protons (Ar-H)		
Data not explicitly available in search results	Methine Proton (-CH(OH)-)		
Data not explicitly available in search results	Hydroxyl Proton (-OH)		
Data not explicitly available in search results	Methoxy Protons (-OCH <sub>3</sub> )		

Note: While a general  $^1\text{H}$  NMR spectrum for **anisoic** is available, the precise chemical shifts, multiplicities, and integrations are not detailed in the provided search results. A 400 MHz spectrum in  $\text{CDCl}_3$  has been referenced.[\[3\]](#)

## $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not explicitly available in search results	Carbonyl Carbon (C=O)
Data not explicitly available in search results	Aromatic Carbons (Ar-C)
Data not explicitly available in search results	Methine Carbon (-CH(OH)-)
Data not explicitly available in search results	Methoxy Carbon (-OCH <sub>3</sub> )

Note: A  $^{13}\text{C}$  NMR spectrum for **anisoin** is available, recorded at 400 MHz in  $\text{CDCl}_3$ , but specific chemical shifts are not listed in the search results.[4]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **anisoin** is expected to show characteristic absorption bands for its hydroxyl, carbonyl, and ether functional groups, as well as aromatic C-H bonds.

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
~3400-3500	O-H stretch (hydroxyl)
~1680	C=O stretch (ketone)
~1600, ~1510, ~1460	C=C stretch (aromatic)
~1250, ~1030	C-O stretch (ether)
~3000-3100	C-H stretch (aromatic)
~2850-2950	C-H stretch (aliphatic)

Note: While it is stated that the infrared spectrum of **anisoin** conforms to its structure, specific peak values are not provided in the search results.[5]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **anisoin**, the presence of aromatic rings and a carbonyl group is expected to give rise to characteristic absorption bands in the UV region.

$\lambda_{\text{max}}$ (nm)	Electronic Transition
Data not available in search results	$\pi \rightarrow \pi^*$ transitions of the aromatic rings
Data not available in search results	$n \rightarrow \pi^*$ transition of the carbonyl group

Note: Specific UV-Vis absorption maxima for **anisoin** were not found in the provided search results. The expected transitions are based on the known behavior of similar aromatic ketones.

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **anisoin** in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz NMR spectrometer.[\[3\]](#)[\[4\]](#)
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

### IR Spectroscopy Protocol

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of **anisoin** with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, the spectrum can be obtained from a nujol mull.[\[3\]](#)
- Data Acquisition: Place the KBr pellet or nujol mull in the sample holder of an FT-IR spectrometer.
- Spectrum Recording: Record the spectrum in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

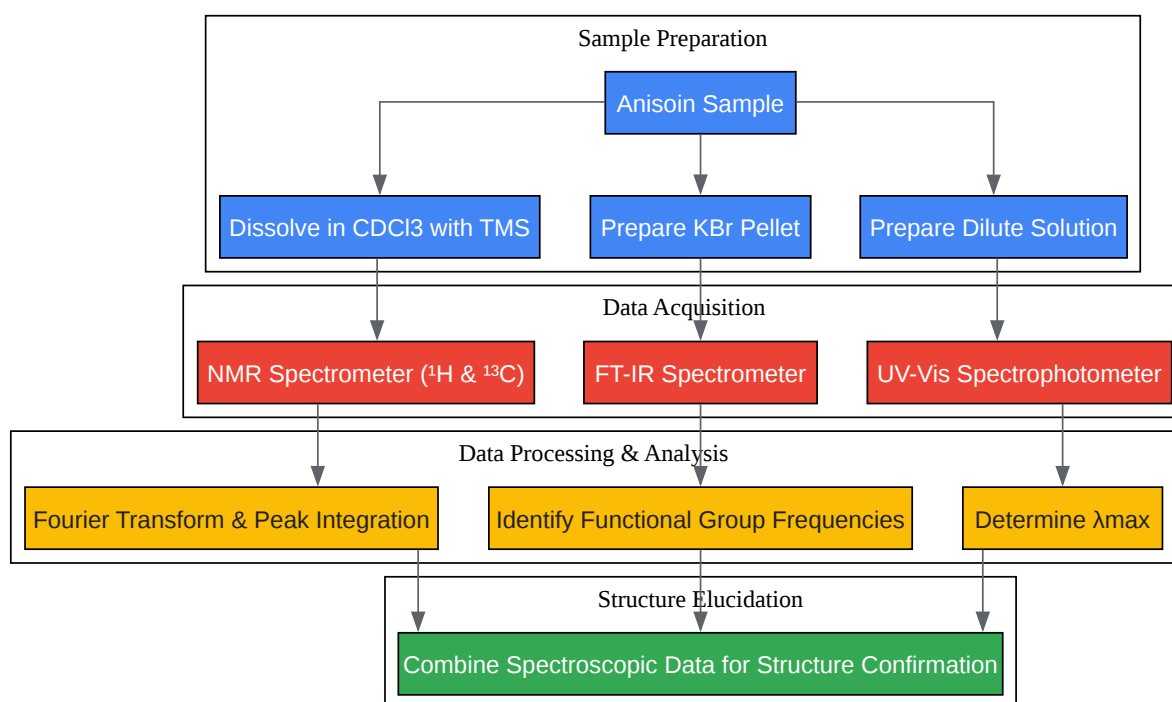
### UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a dilute solution of **anisoin** in a suitable UV-transparent solvent, such as ethanol or cyclohexane.

- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer and record the absorbance from 200 to 400 nm.
- Analysis: Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Workflow for Spectroscopic Analysis of Anisoin

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **anisoin**.



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Caption: Workflow for the spectroscopic analysis of **Anisoin**.

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